[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride
Description
[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₈H₇ClF₃NO and an exact mass of 227.0171 g/mol . The compound features a benzylamine backbone substituted with a trifluoromethoxy (-OCF₃) group at the 3-position of the phenyl ring. This electron-withdrawing group enhances the molecule’s metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by fluorine-containing motifs. Synthesis routes often involve catalytic reduction of nitriles or reductive amination of aldehydes, as demonstrated in related compounds .
Properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)13-7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQMMIACFYADNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-(Trifluoromethoxy)benzaldehyde
The most widely documented method involves reductive amination of 3-(trifluoromethoxy)benzaldehyde. This two-step process begins with the condensation of the aldehyde with ammonium acetate, followed by reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or methanol. The reaction proceeds under inert atmospheric conditions at 0–15°C to minimize side reactions.
Key Reaction Parameters:
- Aldehyde-to-Ammonia Ratio: 1:1.5 molar ratio
- Reducing Agent: Sodium borohydride (2.5 equivalents)
- Solvent: THF or methanol
- Temperature: 0–15°C (reduction step)
- Yield: 70–85% (crude), improving to 90–95% after purification.
The intermediate amine is subsequently treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt. Crystallization from methanol yields the final product with >99% purity.
Nucleophilic Substitution of 3-(Trifluoromethoxy)benzyl Halides
An alternative route involves the reaction of 3-(trifluoromethoxy)benzyl chloride or bromide with aqueous ammonia. This method, though less common due to handling challenges with benzyl halides, offers a direct pathway to the primary amine.
Reaction Conditions:
- Halide: 3-(Trifluoromethoxy)benzyl chloride
- Ammonia Concentration: 28–30% aqueous solution
- Solvent: Ethanol/water (3:1 v/v)
- Temperature: 40–60°C
- Reaction Time: 12–24 hours
- Yield: 60–75%.
Modern Catalytic and Flow Chemistry Approaches
Catalytic Hydrogenation of Nitriles
Recent advancements employ catalytic hydrogenation of 3-(trifluoromethoxy)benzyl nitrile using Raney nickel or palladium on carbon (Pd/C). This method avoids harsh reducing agents, enhancing safety and scalability.
Optimized Protocol:
Continuous Flow Synthesis
Industrial-scale production increasingly adopts continuous flow reactors to improve reaction control and throughput. For example, lithiation of 3-(trifluoromethoxy)benzene derivatives in a flow system followed by amination achieves near-quantitative yields.
Flow Reactor Parameters:
- Residence Time: 2–5 minutes
- Temperature: −20°C (lithiation), 25°C (amination)
- Solvent: Tetrahydrofuran (THF)
- Throughput: 1–2 kg/hour.
Industrial-Scale Production and Optimization
Large-Scale Reductive Amination
Industrial facilities optimize reductive amination by employing excess ammonium acetate (2.0 equivalents) and automated pH control (pH 8–9) to maximize amine formation. Post-reduction, the crude product is purified via distillation under reduced pressure (10–15 mmHg) before salt formation.
Process Metrics:
| Parameter | Value |
|---|---|
| Batch Size | 500–1000 kg |
| Purity Post-Distillation | 98.5% |
| Overall Yield | 82–87% |
Solvent Recovery and Waste Management
Ethanol and THF are recovered via fractional distillation (90–95% efficiency), while boron-containing byproducts are neutralized with acetic acid and disposed as non-hazardous waste.
Purification and Characterization
Recrystallization and Chromatography
The hydrochloride salt is purified through recrystallization from methanol/acetone (1:4 v/v), achieving >99.5% purity. For research-grade material, silica gel chromatography (ethyl acetate/hexane, 1:3) resolves residual aldehydes or nitriles.
Analytical Validation
Spectroscopic Data:
- ¹H NMR (400 MHz, D₂O): δ 7.45 (t, J = 8.0 Hz, 1H), 7.32 (d, J = 7.6 Hz, 2H), 4.10 (s, 2H), 3.85 (br s, 3H).
- HPLC: Retention time 6.8 min (C18 column, 0.1% TFA in water/acetonitrile).
Thermal Analysis:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Reductive Amination | 85 | 99.5 | High | 120–150 |
| Catalytic Hydrogenation | 90 | 99.8 | Moderate | 200–220 |
| Flow Chemistry | 95 | 99.9 | High | 180–200 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(Trifluoromethoxy)phenyl]methanamine hydrochloride can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(trifluoromethoxy)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to act as a ligand in binding studies, helping to elucidate the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which [3-(trifluoromethoxy)phenyl]methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, affecting the pathways involved in its biological activity.
Comparison with Similar Compounds
Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl
Key Differences :
- The trifluoromethoxy group (-OCF₃) provides stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) , influencing electronic distribution and binding affinity .
- Chiral analogs like (R)-1-(3-(trifluoromethyl)phenyl)ethanamine HCl exhibit enantiomer-specific pharmacological activity, necessitating stereoselective synthesis .
Halogenated Derivatives
Key Differences :
- Chlorine substitution increases molecular weight and introduces halogen bonding, which can improve target engagement in enzyme inhibitors .
- Thiophene-based analogs (e.g., 3-chlorothiophene derivatives) exhibit distinct electronic properties due to sulfur’s polarizability, impacting pharmacokinetics .
Cycloalkyl and Heterocyclic Modifications
Key Differences :
- Heterocycles like oxane improve aqueous solubility, addressing challenges in bioavailability for hydrophobic analogs .
Biological Activity
[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethoxy group, which enhances its biological activity and interaction with various biological targets. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a trifluoromethoxy group (-O-CF₃) attached to a phenyl ring, which significantly influences its chemical properties such as solubility and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that compounds with trifluoromethoxy substitutions tend to enhance potency against various microbial strains. For instance, the presence of the trifluoromethoxy group has been linked to increased inhibition of bacterial growth compared to non-fluorinated analogs.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . It appears to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various biological contexts. This mechanism may involve the modulation of cytokine release and the inhibition of pro-inflammatory mediators.
The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets, including enzymes and receptors. Molecular docking studies suggest that the compound can bind effectively to targets involved in inflammatory responses and microbial resistance pathways. The trifluoromethoxy group enhances binding affinity by influencing electronic properties and steric interactions .
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of the compound against several bacterial strains, demonstrating a significant reduction in growth at concentrations as low as 10 µg/mL.
- The structure-activity relationship (SAR) indicated that modifications to the trifluoromethoxy group could further enhance antimicrobial potency.
-
Anti-inflammatory Mechanisms :
- In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.
- The compound was found to inhibit NF-κB signaling pathways, which are critical in the inflammatory response.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
